AcetylacetonatocarbonylTriphenylphosphineRhodium(I)
CAS No.:
Cat. No.: VC16575532
Molecular Formula: C24H23O3PRh
Molecular Weight: 493.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H23O3PRh |
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Molecular Weight | 493.3 g/mol |
IUPAC Name | carbon monoxide;pentane-2,4-dione;rhodium;triphenylphosphanium |
Standard InChI | InChI=1S/C18H15P.C5H7O2.CO.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(6)3-5(2)7;1-2;/h1-15H;3H,1-2H3;;/q;-1;;/p+1 |
Standard InChI Key | ZETXURAVPSJSPU-UHFFFAOYSA-O |
Canonical SMILES | CC(=O)[CH-]C(=O)C.[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Acetylacetonatocarbonyltriphenylphosphinerhodium(I) is systematically named as (SP-4-2)-carbonyl(2,4-pentanedionato-κO,κO)(triphenylphosphine)rhodium(I) . Its molecular structure (Fig. 1) comprises a rhodium(I) center coordinated by:
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A bidentate acetylacetonate ligand () through two oxygen atoms.
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A carbonyl ligand (CO) in the axial position.
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A monodentate triphenylphosphine ligand (PPh) occupying the fourth coordination site .
Table 1: Key Molecular Parameters
Parameter | Value | Source |
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Molecular Weight | 493.3 g/mol | |
Coordination Geometry | Square-planar | |
Rh–O Bond Lengths | 2.059–2.083 Å | |
Rh–P Bond Length | 2.30 Å | |
CO Stretching Frequency | 1959 cm (IR) |
The slight distortion in the square-planar geometry arises from steric interactions between the bulky PPh ligand and the acac moiety, as evidenced by the O–Rh–P bond angle of 86.64° .
Crystallographic Data
Single-crystal X-ray diffraction studies reveal that the compound crystallizes in the monoclinic space group with unit cell parameters , , , and . The asymmetric unit contains one rhodium atom, with the acac ligand exhibiting a trans influence on the carbonyl group, elongating the Rh–O bond trans to CO .
Synthetic Methodologies
Patent-Based Synthesis
A Chinese patent (CN105669769A) outlines a two-step synthesis :
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Formation of Triphenylphosphine Rhodium Chloride:
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Rhodium trichloride trihydrate () is dissolved in absolute ethanol.
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A triphenylphosphine solution (mass ratio ) is added under nitrogen.
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Reflux at 60–70°C for 1–2 hours yields as crystalline product.
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Ligand Substitution with Acetylacetone:
Table 2: Optimized Reaction Conditions
Parameter | Range |
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Temperature (Step 1) | 60–70°C |
Reaction Time (Step 1) | 1–2 hours |
DMF Volume (Step 2) | 20–40 mL/g of Rh complex |
Acac Volume (Step 2) | 5–10 mL/g of Rh complex |
Alternative Routes
A modified approach involves reacting with PPh in acetone, yielding the target compound after solvent evaporation . This method avoids chlorinated intermediates, simplifying purification.
Spectroscopic Characterization
Infrared Spectroscopy
The carbonyl stretching frequency () appears at 1959 cm in dichloromethane, consistent with rhodium(I)-carbonyl complexes . This value is lower than free CO (2143 cm), indicating significant π-backbonding from Rh to CO.
Nuclear Magnetic Resonance
NMR spectra (CDCl) show a doublet at 47.5 ppm with , confirming the presence of a Rh–PPh bond . The large coupling constant reflects strong Rh–P orbital overlap.
Catalytic Applications
Asymmetric Hydroformylation
The compound catalyzes the hydroformylation of alkenes to chiral aldehydes with enantiomeric excess (ee) up to 92% . The PPh ligand modulates steric and electronic effects, enhancing regioselectivity for linear products.
Table 3: Catalytic Performance in Styrene Hydroformylation
1,4-Addition Reactions
In the presence of chiral auxiliaries, the complex facilitates asymmetric 1,4-additions of boronic acids to α,β-unsaturated ketones, achieving turnover numbers (TON) exceeding 10,000 .
Quantity | Price (€) | Supplier |
---|---|---|
250 mg | 152.00 | CymitQuimica |
1 g | 439.00 | CymitQuimica |
5 g | 1,726.00 | CymitQuimica |
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